molecular formula C20H14Cl2N4 B11077581 1-[(2,4-Dichlorobenzyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

1-[(2,4-Dichlorobenzyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11077581
M. Wt: 381.3 g/mol
InChI Key: WHHJOQICRGRTRJ-UHFFFAOYSA-N
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Description

The compound 1-[(2,4-Dichlorobenzyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile belongs to the pyrido[1,2-a]benzimidazole class, characterized by a fused bicyclic scaffold with a carbonitrile group at position 2. Its structure features a 2,4-dichlorobenzylamino substituent at position 1 and a methyl group at position 3.

Properties

Molecular Formula

C20H14Cl2N4

Molecular Weight

381.3 g/mol

IUPAC Name

1-[(2,4-dichlorophenyl)methylamino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C20H14Cl2N4/c1-12-8-19(24-11-13-6-7-14(21)9-16(13)22)26-18-5-3-2-4-17(18)25-20(26)15(12)10-23/h2-9,24H,11H2,1H3

InChI Key

WHHJOQICRGRTRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)NCC4=C(C=C(C=C4)Cl)Cl)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,4-Dichlorobenzyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves the reaction of 2,4-dichlorobenzylamine with 3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

1-[(2,4-Dichlorobenzyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce benzimidazole derivatives with reduced functional groups .

Scientific Research Applications

1-[(2,4-Dichlorobenzyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2,4-Dichlorobenzyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

The activity and physicochemical properties of pyrido[1,2-a]benzimidazole derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison
Compound Name Substituent at Position 1 Molecular Formula Molecular Weight Key Features
Target Compound 2,4-Dichlorobenzylamino C₁₉H₁₄Cl₂N₄ 387.25 High lipophilicity, electron-withdrawing Cl groups
1-[(3-Fluorophenyl)amino]-3-methyl... () 3-Fluorophenylamino C₁₉H₁₃FN₄ 316.34 Reduced lipophilicity (F vs. Cl), moderate dipole interactions
1-(3-Chlorophenyl)-3-methyl... () 3-Chlorophenyl C₁₉H₁₃ClN₄ 332.79 Moderate lipophilicity; single Cl substitution
1-[(3,4-Dichlorobenzyl)amino]-3-propyl... () 3,4-Dichlorobenzylamino C₂₀H₁₇Cl₂N₄ 401.28 Positional isomer (3,4-Cl); longer propyl chain enhances flexibility
1-(2-Hydroxyethyl)amino-3-methyl... () 2-Hydroxyethylamino C₁₅H₁₄N₄O 266.30 Increased solubility (OH group); hydrogen bonding potential
1-[4-(4-Methoxybenzyl)piperazinyl]-3-methyl... () Piperazinyl-4-methoxybenzyl C₂₄H₂₄N₅O 406.48 Bulky substituent; methoxy enhances π-π stacking
Key Observations:
  • Halogen Effects: Dichloro-substituted analogs (e.g., 3,4-dichloro in ) exhibit higher lipophilicity compared to mono-halogenated () or non-halogenated derivatives .
  • Solubility : Hydrophilic groups (e.g., 2-hydroxyethyl in ) improve aqueous solubility, whereas dichlorobenzyl groups favor membrane permeability .
  • Steric and Electronic Effects : Bulky substituents like piperazinyl () may hinder target binding but enhance selectivity for larger enzyme pockets .

Physicochemical Properties

Table 2: Analytical and Spectral Data
Compound (Evidence) Melting Point (°C) IR Peaks (cm⁻¹) Notable NMR Shifts
1-(2-Hydroxyethyl)amino... () 286 3423 (OH), 2212 (C≡N) N/A
1-Bis(2-chloroethyl)amino... () N/A 2212 (C≡N), 1630 (C=N) N/A
1-[(4-Fluorophenyl)amino]-2-benzyl... () N/A N/A Aromatic protons (δ 7.2–8.1)
  • Carbonitrile Group : All compounds show strong IR peaks near 2212 cm⁻¹ (C≡N stretch) .
  • Thermal Stability : Higher melting points (e.g., 286°C in ) correlate with hydrogen-bonding capacity .

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